An In-depth Technical Guide to 21-Dehydro Flumethasone: Structure, Properties, Synthesis, and Analysis
An In-depth Technical Guide to 21-Dehydro Flumethasone: Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Dehydro Flumethasone, with the CAS number 65751-65-7, is a significant impurity and degradation product of the synthetic corticosteroid Flumethasone.[1][2] As a member of the glucocorticoid class of steroid hormones, Flumethasone is utilized for its anti-inflammatory and immunosuppressive properties.[3] The presence of impurities such as 21-Dehydro Flumethasone can impact the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, a thorough understanding of its chemical and physical properties, as well as robust methods for its synthesis, identification, and quantification, are crucial for drug development and quality control.
This technical guide provides a comprehensive overview of 21-Dehydro Flumethasone, offering insights into its structure and properties, a proposed laboratory-scale synthesis, and detailed analytical methodologies for its characterization and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of corticosteroids and the management of their impurities.
Chemical Structure and Physicochemical Properties
21-Dehydro Flumethasone is structurally derived from Flumethasone through the oxidation of the primary alcohol at the C21 position to an aldehyde. This transformation results in a change in the chemical and physical properties of the molecule.
IUPAC Name: (6α,11β,16α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al[1]
Molecular Formula: C22H26F2O5[4]
Molecular Weight: 408.44 g/mol [4]
The precise experimental determination of physicochemical properties such as melting point and solubility for 21-Dehydro Flumethasone is not widely reported in the public domain. However, based on its structural similarity to other corticosteroids and the introduction of a more polar aldehyde group, the following properties can be predicted:
| Property | Predicted Value | Rationale and References |
| Melting Point (°C) | 225 - 235 | The melting point of the parent compound, Flumethasone, is reported to be in the range of 237-240°C.[5] The introduction of the aldehyde functionality may slightly alter the crystal lattice energy, leading to a moderately different melting point. Predictions for related steroid derivatives also fall within this range.[6] |
| Solubility | Soluble in acetone, acetonitrile, and methanol; sparingly soluble in water. | Corticosteroids are generally soluble in organic solvents and have limited aqueous solubility.[7] The aldehyde group in 21-Dehydro Flumethasone may slightly increase its polarity compared to esterified analogues but is not expected to dramatically increase water solubility. |
| Appearance | White to off-white crystalline solid | This is a typical appearance for corticosteroid compounds. |
Chemical Structure of 21-Dehydro Flumethasone
Caption: 2D representation of the chemical structure of 21-Dehydro Flumethasone.
Proposed Synthesis of 21-Dehydro Flumethasone
The synthesis of 21-Dehydro Flumethasone can be achieved through the selective oxidation of the C21 primary alcohol of Flumethasone. A mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid or degradation of the steroid core. One such method involves the use of a copper(II) acetate-catalyzed aerobic oxidation.[8]
Reaction Scheme:
Flumethasone → 21-Dehydro Flumethasone
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an air inlet, dissolve Flumethasone (1.0 g, 2.44 mmol) in methanol (250 mL).
-
Catalyst Addition: Add copper(II) acetate monohydrate (0.1 g, 0.50 mmol) to the solution.
-
Reaction: Bubble a gentle stream of air through the solution while stirring vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (refer to the analytical method section). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a solution of disodium ethylenediaminetetraacetate (EDTA) (0.5 g in 20 mL of water) to chelate the copper ions.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 21-Dehydro Flumethasone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Provides good solubility for the steroid and is compatible with the reaction conditions.
-
Copper(II) Acetate: A mild and selective catalyst for the aerobic oxidation of primary alcohols to aldehydes.
-
Aerobic Oxidation: Utilizes air as the oxidant, which is an environmentally benign and cost-effective reagent.
-
EDTA Quenching: Effectively removes the copper catalyst from the reaction mixture, simplifying the workup procedure.
-
Column Chromatography: A standard and effective method for the purification of steroid compounds.
Caption: Proposed workflow for the synthesis of 21-Dehydro Flumethasone.
Spectroscopic Characterization
Due to the scarcity of publicly available experimental spectra for 21-Dehydro Flumethasone, the following sections provide predicted spectral data and interpretation based on the known chemical structure and data from analogous corticosteroid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-21 (aldehyde) | 9.5 - 9.8 | s | - | The aldehyde proton is highly deshielded and appears as a singlet. |
| H-1, H-2, H-4 | 6.0 - 7.5 | m | - | Vinylic protons of the A-ring. |
| H-11 | 4.2 - 4.5 | m | - | Proton attached to the carbon bearing the hydroxyl group. |
| CH₃-18 | 0.8 - 1.0 | s | - | Methyl protons on the steroid backbone. |
| CH₃-19 | 1.2 - 1.4 | s | - | Methyl protons on the steroid backbone. |
| CH₃-16 | 0.9 - 1.1 | d | ~7 | Methyl group at the 16-position, coupled to H-16. |
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-21 (aldehyde) | 195 - 205 | Carbonyl carbon of the aldehyde. |
| C-3, C-20 (ketones) | 185 - 200 | Carbonyl carbons of the ketones. |
| C-1, C-2, C-4, C-5 | 120 - 170 | sp² carbons of the A-ring. |
| C-9, C-6 | 90 - 110 | Carbons bearing fluorine atoms. |
| C-11, C-17 | 65 - 80 | Carbons bearing hydroxyl groups. |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions. Machine learning-based predictors can provide more refined estimates.[3][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of 21-Dehydro Flumethasone is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (alcohol) | 3200 - 3600 | Broad, Strong | Stretching vibration of the hydroxyl groups.[11][12] |
| C-H (sp², vinylic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds in the A-ring. |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the aliphatic C-H bonds. |
| C=O (aldehyde) | 1720 - 1740 | Strong | Stretching vibration of the aldehyde carbonyl group.[13][14] |
| C=O (ketone, α,β-unsaturated) | 1660 - 1680 | Strong | Stretching vibration of the C-3 ketone. |
| C=O (ketone, saturated) | 1705 - 1725 | Strong | Stretching vibration of the C-20 ketone. |
| C=C (alkene) | 1600 - 1650 | Medium | Stretching vibrations of the double bonds in the A-ring. |
| C-F | 1000 - 1400 | Strong | Stretching vibrations of the carbon-fluorine bonds. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of 21-Dehydro Flumethasone.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 409.18 is expected to be the base peak.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 408.17 may be observed, although it might be weak due to the facile fragmentation of the steroid nucleus.
-
Fragmentation Pattern: The fragmentation of corticosteroids is complex. Common fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and cleavage of the steroid rings.[15][16][17] The presence of the 21-aldehyde will also influence the fragmentation pattern, with potential losses of the CHO group.
Analytical Method for Quantification
A robust and validated analytical method is essential for the accurate quantification of 21-Dehydro Flumethasone as an impurity in Flumethasone. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable approach.[18][19]
Proposed HPLC-UV Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for corticosteroids. |
| Mobile Phase | Gradient elution with Acetonitrile and Water | A gradient is often necessary to resolve the API from its closely related impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 240 nm | Corticosteroids with a pregna-1,4-diene-3-one chromophore exhibit strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation Protocol (as per ICH Q2(R1) Guidelines): [20][21]
A comprehensive validation of the analytical method should be performed to ensure its suitability for its intended purpose.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Flumethasone), other impurities, and degradation products. This is typically achieved through forced degradation studies.[2][4][18][22][23]
-
Linearity: Establish a linear relationship between the concentration of 21-Dehydro Flumethasone and the detector response over a specified range.
-
Range: The range of the analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: Proposed workflow for the HPLC analysis of 21-Dehydro Flumethasone.
Conclusion
21-Dehydro Flumethasone is a critical impurity of Flumethasone that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, a proposed synthetic route, and comprehensive analytical methodologies for its characterization and quantification. While experimental data for this specific compound is limited, the information and protocols presented here, grounded in established chemical principles and data from analogous structures, offer a robust framework for researchers and drug development professionals. The successful synthesis, isolation, and characterization of 21-Dehydro Flumethasone are essential for ensuring the quality, safety, and efficacy of Flumethasone-containing pharmaceutical products.
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